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Compound of Interest

Compound Name: 2-(Benzylamino)benzonitrile

Cat. No.: B112776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile organic compound, 2-(Benzylamino)benzonitrile. The information presented herein

is crucial for the identification, characterization, and quality control of this compound in

research and development settings, particularly in the fields of medicinal chemistry and

materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectroscopic analyses of 2-(Benzylamino)benzonitrile.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available

Note: Specific, verified ¹H NMR data for 2-(Benzylamino)benzonitrile, including chemical

shifts, multiplicities, and coupling constants, is not publicly available in the referenced

materials. It is anticipated that the spectrum would show signals corresponding to the aromatic
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protons of both the benzonitrile and benzyl groups, a singlet for the methylene (-CH₂-) protons,

and a broad singlet for the amine (N-H) proton.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available Data not available

Note: While the existence of ¹³C NMR data is confirmed by spectral databases, the specific

chemical shifts for 2-(Benzylamino)benzonitrile are not accessible without a subscription.[1]

The spectrum is expected to show distinct signals for the carbon atoms of the benzonitrile and

benzyl rings, the nitrile carbon, and the methylene carbon.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

Data not available Data not available

Note: Detailed IR absorption data is not available in the public domain. However, the IR

spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around

3300-3500 cm⁻¹), C≡N (nitrile) stretching (around 2220-2260 cm⁻¹), aromatic C-H stretching

(above 3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹).

Table 4: Mass Spectrometry (MS) Data
m/z Fragmentation Assignment

Data not available Data not available

Note: A full mass spectrum with fragmentation analysis is not publicly available. The molecular

weight of 2-(Benzylamino)benzonitrile is 208.26 g/mol .[2] In a typical mass spectrum, a

molecular ion peak [M]⁺ at m/z = 208 would be expected, along with fragments corresponding

to the loss of benzyl, cyano, or other relevant groups.
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The following are general experimental protocols that are typically employed for the

spectroscopic analysis of aromatic amines and nitriles like 2-(Benzylamino)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of 2-(Benzylamino)benzonitrile (typically 5-25 mg) is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube.

Instrumentation: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or

500 MHz).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range of aromatic and aliphatic protons,

and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is

typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount of the solid 2-(Benzylamino)benzonitrile is finely

ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory by placing the solid sample directly onto the ATR crystal.
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Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the

sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is

suitable. For less volatile solids, direct infusion via a solids probe or after dissolving in a

suitable solvent for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) can be used.

Ionization: In GC-MS, Electron Ionization (EI) is commonly used, which can lead to extensive

fragmentation. For softer ionization, ESI or APCI are preferred, which typically result in a

prominent protonated molecule [M+H]⁺ peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of an organic compound like 2-(Benzylamino)benzonitrile.
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Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of
2-(Benzylamino)benzonitrile

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation

of 2-(Benzylamino)benzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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